6-(2-Ethoxyphenyl)pyridazine-3-thiol
Description
6-(2-Ethoxyphenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a 2-ethoxyphenyl group at the 6-position and a thiol (-SH) group at the 3-position. Its molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of approximately 232.30 g/mol (inferred from the structurally similar 6-(4-Ethoxyphenyl)pyridazine-3-thiol, which shares the same formula ). The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position distinguishes it from other pyridazine-thiol derivatives.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-15-11-6-4-3-5-9(11)10-7-8-12(16)14-13-10/h3-8H,2H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUNMRPOVDLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Ethoxyphenyl)pyridazine-3-thiol is a member of the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethoxyphenyl group, enhancing its pharmacological properties. Research has indicated that derivatives of pyridazine, including this compound, exhibit a wide range of biological activities such as antihypertensive, anti-inflammatory, analgesic, and antimicrobial effects.
Target of Action
Pyridazine derivatives are known to interact with various biological targets, leading to multiple pharmacological effects. The introduction of a 6-substituted phenyl group on the pyridazinone skeleton has been shown to enhance cardiovascular effects, particularly through the inhibition of calcium ion influx, which is crucial for platelet aggregation and cardiovascular functions.
Biochemical Pathways
The biological activity of this compound can be attributed to its interaction with several biochemical pathways. It has been reported to inhibit calcium ion influx, which is essential for the activation of platelet aggregation and other cardiovascular functions. Moreover, its potential as an enzyme inhibitor suggests that it may have antimicrobial properties as well.
Pharmacological Properties
Research indicates that this compound possesses several pharmacological activities:
- Antihypertensive Activity : Demonstrated in normotensive rat models where it effectively reduced blood pressure.
- Platelet Aggregation Inhibition : This activity suggests potential use in preventing thrombotic events.
- Analgesic and Antinociceptive Effects : The compound has been studied for its pain-relieving properties.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 6-(4-Ethoxyphenyl)pyridazine-3-thiol | Ethoxy group at position 4 | Enhanced antihypertensive and analgesic activity |
| 6-(4-Methoxyphenyl)pyridazine-3-thiol | Methoxy group present | Altered pharmacokinetics, lower potency |
| 6-(4-Chlorophenyl)pyridazine-3-thiol | Chlorine substituent | Enhanced lipophilicity but less effective than ethoxy derivative |
The presence of the ethoxy group significantly enhances the biological activity of this compound compared to others within the same class.
Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various pyridazine derivatives, including this compound, on human cancer cell lines. Results indicated significant cytotoxicity against colon cancer cells with IC50 values lower than 50 µM, demonstrating its potential as an anticancer agent.
Antimicrobial Activity
The compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties comparable to established antibiotics. For instance, it exhibited significant activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Ethoxy vs. Alkyl Groups : The ethoxy group in this compound introduces both electron-donating (-O-) and hydrophobic (-CH₂CH₃) characteristics, contrasting with the purely hydrophobic ethyl or methyl groups in analogs .
- Aromatic vs. Heteroaromatic Substituents : Pyridin-2-yl and thiophen-2-yl substituents introduce additional heteroatoms (N, S), which can modify electronic properties and binding affinities in medicinal or catalytic applications .
- Synthetic Accessibility: Thiol-containing pyridazines are often synthesized via cyclocondensation or nucleophilic substitution.
- Commercial Availability: Limited suppliers for this compound suggest niche applications or challenging synthesis . In contrast, analogs like 6-(4-Methylphenyl)pyridazine-3-thiol are more widely available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
